

# Application Notes and Protocols for In Vivo Administration of TMP778

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## Compound of Interest

Compound Name: TMP778

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These application notes provide a comprehensive overview of the in vivo use of **TMP778**, a selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORyt). The protocols detailed below are synthesized from preclinical studies in murine models of autoimmune diseases, offering a foundational guide for researchers investigating Th17-mediated inflammation.

## Introduction to TMP778

**TMP778** is a potent and selective small molecule inhibitor of RORyt, a key transcription factor essential for the differentiation and function of T helper 17 (Th17) cells.<sup>[1][2]</sup> Th17 cells are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases. By inhibiting RORyt, **TMP778** effectively suppresses the Th17 cell transcriptional program, leading to a reduction in the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).<sup>[1][2]</sup> Preclinical research has demonstrated its efficacy in mitigating disease severity in animal models of uveitis and multiple sclerosis.<sup>[1][2][3]</sup>

## Quantitative Data Summary

The following tables summarize the reported in vivo dosing and administration details for **TMP778** in various murine models of autoimmune disease.

Table 1: **TMP778** In Vivo Dosing Regimens

Parameter	Experimental Autoimmune Uveitis (EAU)	Experimental Autoimmune Encephalomyelitis (EAE)
Animal Model	B10.A Mice	C57BL/6 Mice
Compound	TMP778	TMP778
Dose	20 mg/kg	200 µg/injection
Route of Administration	Subcutaneous (s.c.)	Subcutaneous (s.c.)
Frequency	Twice Daily	Twice Daily
Vehicle	3% dimethylacetamide, 10% Solutol, and 87% saline	DMSO
Reference	<a href="#">[1]</a>	<a href="#">[2]</a>

Table 2: Reported In Vivo Efficacy of **TMP778**

Disease Model	Key Outcomes	Reference
EAU	- Significantly inhibited the development of EAU. <a href="#">[1]</a> <a href="#">[3]</a> - Reduced production of IL-17 and IFN-γ. <a href="#">[1]</a> <a href="#">[3]</a> - Decreased proportions of both Th17 and Th1 cells. <a href="#">[1]</a>	<a href="#">[1]</a> <a href="#">[3]</a>
EAE	- Delayed onset and reduced severity of EAE. <a href="#">[2]</a> - Blocked MOG-specific IL-17A expression. <a href="#">[4]</a> - Inhibited expression of Th17 signature genes (Il17a, Il17f, Il22, Ccl20) and Ifny. <a href="#">[4]</a>	<a href="#">[2]</a> <a href="#">[4]</a>

## Experimental Protocols

The following are detailed protocols for the in vivo administration of **TMP778** based on published studies.

## Protocol for Experimental Autoimmune Uveitis (EAU) Model

This protocol is adapted from the study by Lyu et al., 2018.<sup>[1]</sup>

Objective: To assess the efficacy of **TMP778** in suppressing the development of EAU in mice.

Materials:

- **TMP778**
- Vehicle solution: 3% dimethylacetamide, 10% Solutol, 87% saline
- B10.A mice
- Interphotoreceptor retinoid-binding protein (IRBP)
- Complete Freund's Adjuvant (CFA)
- Syringes and needles for immunization and drug administration

Procedure:

- Induction of EAU:
  - Immunize B10.A mice with an emulsion of IRBP in CFA to induce EAU, following established protocols.
- Preparation of **TMP778** Solution:
  - Dissolve **TMP778** in the vehicle solution (3% dimethylacetamide, 10% Solutol, and 87% saline) to a final concentration that allows for the administration of 20 mg/kg in a suitable volume.
- Administration of **TMP778**:

- Administer **TMP778** at a dose of 20 mg/kg via subcutaneous injection.
- Injections should be given twice daily.
- A control group of mice should be similarly injected with the vehicle alone.
- Monitoring and Analysis:
  - Monitor the mice for clinical signs of EAU using fundoscopy.
  - At the end of the study period, collect spleens and eyes for histological analysis and measurement of cellular immune responses (e.g., cytokine production by ELISA, flow cytometry for Th1 and Th17 cell populations).

## Protocol for Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol is based on the study by Xiao et al., 2014.[\[2\]](#)

Objective: To evaluate the effect of **TMP778** on the development and severity of EAE in mice.

Materials:

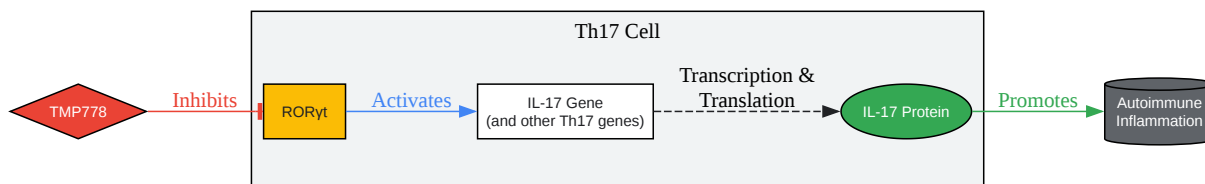
- **TMP778**
- Vehicle: Dimethyl sulfoxide (DMSO)
- C57BL/6 mice
- Myelin oligodendrocyte glycoprotein 35-55 (MOG<sub>35-55</sub>)
- Complete Freund's Adjuvant (CFA)
- Pertussis toxin (optional, depending on the EAE induction protocol)
- Syringes and needles for immunization and drug administration

Procedure:

- Induction of EAE:
  - Induce EAE in C57BL/6 mice by immunization with MOG<sub>35–55</sub> emulsified in CFA, following standard protocols.
- Preparation of **TMP778** Solution:
  - Dissolve **TMP778** in DMSO to a concentration that allows for the administration of 200 µg per injection in a small volume.
- Administration of **TMP778**:
  - Beginning on day 0 (the day of immunization), administer 200 µg of **TMP778** per injection via the subcutaneous route.
  - Perform injections twice daily.
  - Include a control group receiving subcutaneous injections of DMSO vehicle on the same schedule.
- Monitoring and Analysis:
  - Evaluate mice daily for clinical signs of EAE and score the disease severity.
  - At the conclusion of the experiment, isolate cells from the central nervous system (CNS), spleen, and lymph nodes to analyze Th17 and other T cell populations and their cytokine production.

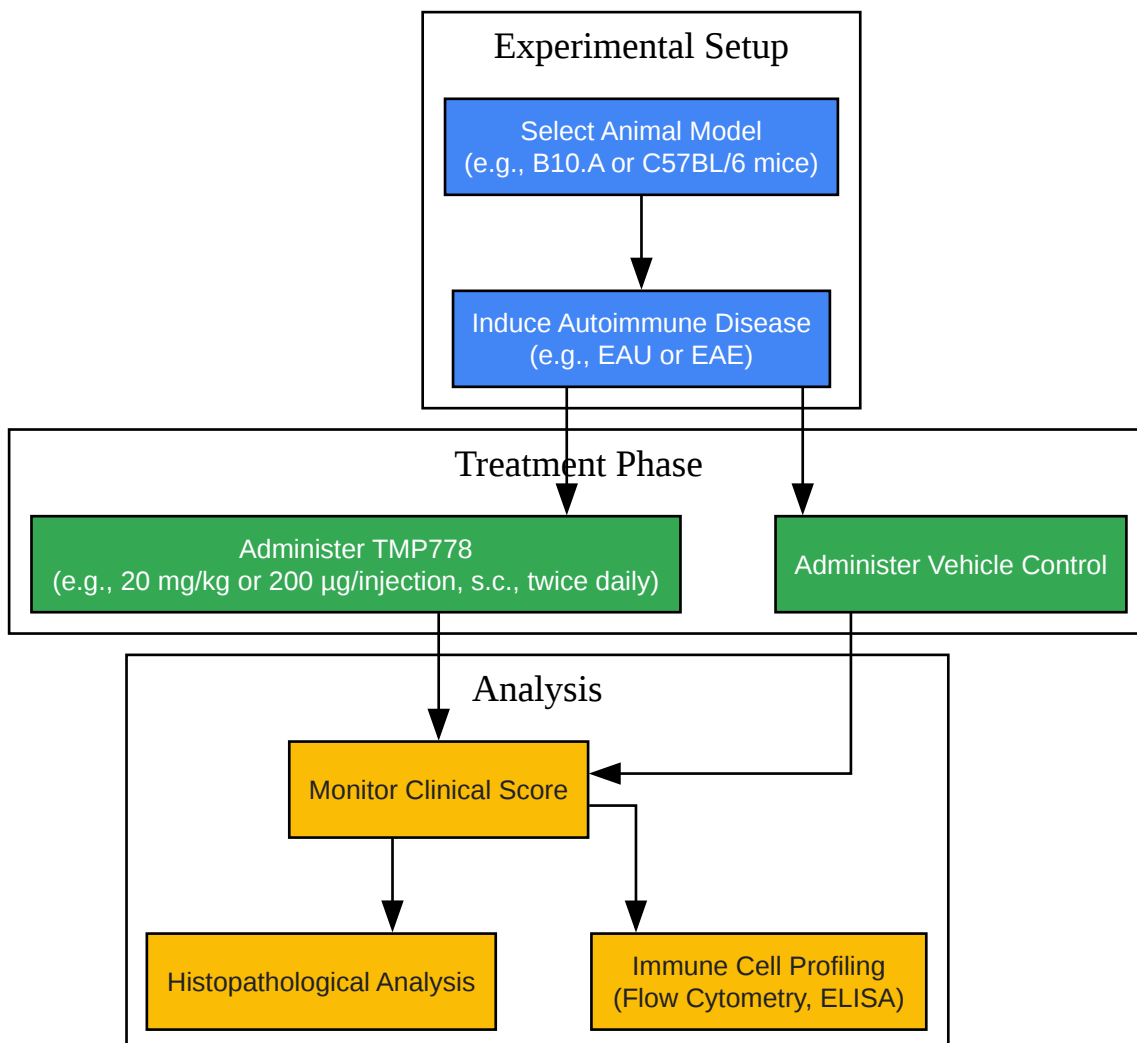
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **TMP778** and a general experimental workflow.



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Caption: Mechanism of action of **TMP778** in inhibiting Th17-mediated inflammation.



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Caption: General experimental workflow for in vivo studies of **TMP778**.

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## References

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- 3. [iovs.arvojournals.org](https://iovs.arvojournals.org) [iovs.arvojournals.org]
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